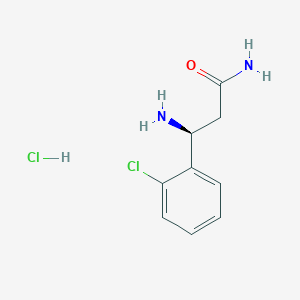

(3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride

描述

属性

IUPAC Name |

(3S)-3-amino-3-(2-chlorophenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGYKGWYBQLESF-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation Methods

General Synthetic Route

The preparation of (3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride generally involves the following key steps:

- Starting materials: 2-chlorobenzaldehyde or derivatives, chiral amines or amino acid precursors.

- Key transformations: Formation of the amino-propanamide backbone with stereochemical control, followed by conversion to the hydrochloride salt.

Industrial methods often employ continuous flow reactors and automated purification to optimize yield and purity.

Detailed Synthetic Approaches

Reductive Amination Route

One common laboratory-scale method involves reductive amination of 2-chlorophenyl-substituted aldehydes with ammonia or amine sources, followed by amidation to form the propanamide:

- Step 1: Reaction of 2-chlorobenzaldehyde with an appropriate amine under reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form the chiral amino intermediate.

- Step 2: Conversion of the amino intermediate to the corresponding propanamide via reaction with an activated carboxylic acid derivative or direct amidation.

- Step 3: Isolation of the hydrochloride salt by treatment with hydrochloric acid.

This route requires chiral catalysts or chiral auxiliaries to ensure the (3S) stereochemistry.

Chiral Pool Synthesis

Alternatively, the compound can be synthesized from chiral amino acid precursors such as (S)-phenylalanine derivatives:

- Step 1: Starting from (S)-2-chlorophenylalanine, protection of functional groups as needed.

- Step 2: Conversion of the carboxylic acid group to an amide via activation (e.g., using carbodiimides or acid chlorides).

- Step 3: Deprotection and conversion to the hydrochloride salt.

This method benefits from the inherent stereochemistry of the amino acid, simplifying stereochemical control.

Industrial Scale Synthesis

Industrial preparation emphasizes:

- Use of continuous flow reactors to enhance reaction control and scalability.

- Automated purification systems (e.g., crystallization, chromatography) to achieve high purity.

- Optimization of reaction conditions to maximize yield and minimize by-products.

Typical solvents include alcohols or dichloromethane; catalysts and reagents are selected for environmental and safety considerations.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reductive Amination | 2-chlorobenzaldehyde, ammonia or amine, NaBH3CN or catalytic H2 | Requires chiral catalyst for stereoselectivity |

| Amidation | Acid chloride or activated ester, base (e.g., triethylamine) | Mild conditions to preserve stereochemistry |

| Salt Formation | HCl in ether or aqueous solution | Forms stable hydrochloride salt |

| Purification | Crystallization, chromatography | Automated systems preferred at scale |

Reaction temperatures typically range from 0°C to reflux depending on step; solvents are chosen for solubility and reaction compatibility.

Research Findings and Comparative Analysis

Several studies highlight the importance of stereochemistry in the biological activity of this compound, emphasizing the need for stereoselective synthesis or resolution. The use of chiral starting materials or catalysts improves enantiomeric excess and reduces purification burdens.

Industrial methods focus on:

- Continuous flow synthesis to improve reproducibility and safety.

- Automated purification to enhance throughput.

- Environmentally friendly reagents to reduce hazardous waste.

These approaches collectively improve the feasibility of large-scale production without compromising compound quality.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 2-chlorobenzaldehyde, amines | Reductive amination, amidation | Flexible, can be stereoselective | Requires chiral catalyst, multiple steps |

| Chiral Pool Synthesis | (S)-2-chlorophenylalanine | Protection, amidation, deprotection | High stereochemical purity | Availability of chiral precursor |

| Industrial Continuous Flow | Varied, optimized reagents | Continuous reaction, automated purification | Scalable, reproducible | Requires specialized equipment |

化学反应分析

Nucleophilic Substitution at the Amine Group

The primary amine, stabilized as a hydrochloride salt, can act as a nucleophile after deprotonation under basic conditions.

Key Reactions:

-

Alkylation/Acylation :

Reaction with alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF) produces secondary amines or amides. For example, microwave-assisted coupling with 6-bromo-4-chlorothieno[2,3-d]pyrimidine in DMF yields a substituted pyrimidine derivative (84% yield) .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic aromatic substitution | DMF, NaHCO₃, 120°C (microwave) | Thienopyrimidine derivative | 84% |

-

Schiff Base Formation :

Reacts with aldehydes/ketones in ethanol under reflux to form imines, though this is less common due to steric hindrance from the 2-chlorophenyl group.

Amide Hydrolysis

The amide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:

-

Concentrated HCl (6M) at reflux converts the amide to (3S)-3-amino-3-(2-chlorophenyl)propanoic acid hydrochloride.

Basic Hydrolysis:

-

NaOH (2M) at 80°C yields the corresponding carboxylate salt, which acidification converts to the free acid.

| Hydrolysis Type | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux | Propanoic acid derivative | Requires prolonged heating | |

| Basic | 2M NaOH, 80°C | Carboxylate salt | Faster than acidic hydrolysis |

Aromatic Electrophilic Substitution

The 2-chlorophenyl group directs electrophiles to the meta position but is generally deactivated. Documented reactions include:

-

Nitration :

Requires harsh conditions (HNO₃/H₂SO₄, 50°C) to introduce a nitro group at the meta position. -

Suzuki Coupling :

Limited by the chloro substituent’s poor leaving ability; successful only with Pd catalysts and aryl boronic acids under microwave irradiation .

Salt Formation/Deprotonation

The hydrochloride salt dissociates in aqueous or polar solvents:

-

Deprotonation :

Treated with NaOH or NH₄OH to liberate the free amine, enabling subsequent reactions . -

Counterion Exchange :

Reacts with NaPF₆ or KBF₄ in ethanol to form alternative salts (e.g., hexafluorophosphate).

Stereochemical Considerations

The 3S configuration influences reaction outcomes:

科学研究应用

Medicinal Chemistry

(3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride serves as a crucial building block for synthesizing pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic effects or reduce side effects. Notably, the compound has been investigated for its potential in drug development targeting various diseases.

Organic Synthesis

This compound acts as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a valuable reagent in organic chemistry.

Biological Studies

Research has focused on understanding the interactions of this compound with biological targets. Studies suggest that the compound may exhibit significant biological activity, including antimicrobial and anticancer properties.

Industrial Applications

The compound may find applications in developing new materials or as a reagent in chemical processes within industrial settings.

Antimicrobial Efficacy

A study demonstrated that derivatives of chlorophenyl propanamides, including this compound, exhibited enhanced antimicrobial activity against resistant strains. The presence of dichloro substitutions significantly improved efficacy compared to mono-substituted counterparts.

Anticancer Potential

Research involving MCF-7 breast cancer cells showed that this compound reduced cell viability in a concentration-dependent manner. This suggests a promising avenue for developing anticancer drugs based on this compound's structure.

作用机制

The mechanism of action of (3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The amino group and the chlorophenyl group are likely to play a crucial role in its binding to biological receptors or enzymes. The exact pathways and targets would depend on the specific application and the biological system being studied.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(3S)-3-Amino-3-(6-Chloropyridin-2-yl)Propanoic Acid Hydrochloride

- Molecular Formula : C₈H₁₀Cl₂N₂O₂

- Molecular Weight : 237.08 g/mol

- Key Differences : The 2-chlorophenyl group is replaced with a 6-chloropyridin-2-yl ring.

- This may improve aqueous solubility compared to the phenyl analog but reduce lipophilicity, affecting blood-brain barrier penetration. The carboxylic acid group (vs. amide) could alter metabolic stability and target selectivity .

Methyl (3S)-3-Amino-3-(2-Methylphenyl)Propanoate Hydrochloride

- CAS : 1245606-66-9

- Key Differences : The 2-chlorophenyl is substituted with a 2-methylphenyl group, and the terminal amide is replaced with a methyl ester .

- The ester moiety may act as a prodrug, requiring hydrolysis to the active carboxylic acid form. This could enhance oral bioavailability but delay therapeutic onset .

Methyl (3S)-3-Amino-3-(3-Iodophenyl)Propanoate Hydrochloride

- Key Differences : Contains a 3-iodophenyl group instead of 2-chlorophenyl.

- Implications : Iodine’s larger atomic radius and polarizability may strengthen hydrophobic interactions or halogen bonding in target binding pockets. However, increased molecular weight (vs. chlorine) could reduce diffusion rates. The iodine atom also raises synthetic complexity and cost .

Functional Group Modifications

PF-04859989 Hydrochloride

- Molecular Formula : C₉H₁₀N₂O₂·HCl

- Molecular Weight : 214.65 g/mol

- Key Differences: Features a dihydroquinolinone core instead of a propanamide chain.

- Implications : The rigid bicyclic structure may enhance metabolic stability and receptor affinity due to reduced conformational flexibility. The hydroxyl group at position 1 could participate in hydrogen bonding, improving target engagement .

(2S)-3-Methoxy-2-(Methylamino)Propanamide Hydrochloride

- Molecular Formula : C₅H₁₃ClN₂O₂

- Molecular Weight : 168.62 g/mol

- Key Differences : A methoxy group replaces the chlorophenyl moiety, and the stereochemistry shifts to (2S).

- Implications : The smaller size and polar methoxy group drastically reduce lipophilicity, favoring renal excretion over tissue penetration. The (2S) configuration may alter chiral recognition in biological systems .

Stereochemical and Conformational Analogues

(3S)-3-Amino-N-Cyclopropyl-2-Hydroxypentanamide Hydrochloride

- CAS : 910544-90-0

- Key Differences : Incorporates a cyclopropyl group and hydroxyl at position 2.

- The hydroxyl group adds hydrogen-bonding capacity, which could enhance target affinity but increase metabolic susceptibility .

生物活性

(3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C9H12ClN2O

- Molecular Weight : 202.66 g/mol

- IUPAC Name : this compound

- CAS Number : 1375955-73-9

The presence of a chiral center at the carbon adjacent to the amine group contributes to its stereochemistry, which is crucial for its biological activity. The chlorophenyl moiety enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The amino group can form hydrogen bonds, while the chlorophenyl group participates in hydrophobic interactions, which may modulate the activity of enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, enhancing its potential therapeutic effects.

- Receptor Binding : Its structure suggests possible interactions with neurotransmitter receptors, indicating potential applications in treating neurological disorders.

Biological Activities

Recent studies have shown that this compound exhibits various biological activities:

-

Antimicrobial Activity :

- The compound has demonstrated notable antimicrobial properties against Gram-positive bacteria, including multidrug-resistant strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or function .

- Minimum Inhibitory Concentration (MIC) : Studies indicate MIC values as low as 16 µg/mL against resistant strains, highlighting its efficacy compared to conventional antibiotics .

-

Anticancer Activity :

- Preliminary research suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines such as Caco-2 and A549. The observed viability reduction in these cell lines indicates potential for further development as an anticancer agent .

- IC50 Values : Specific derivatives have shown IC50 values in the nanomolar range against breast cancer cells, indicating strong antiproliferative effects .

Table 1: Biological Activity Summary

| Biological Activity | Target Organism/Cell Line | Observed Effect | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | E. faecium | Inhibition | 16 µg/mL |

| Anticancer | Caco-2 | Reduced viability | IC50 = 31.9% |

| Anticancer | A549 | Reduced viability | IC50 = 20.6% |

Table 2: Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (3S)-3-amino-3-(2-chlorophenyl)propanamide | C9H12ClN2O | Stereoisomer with distinct biological properties |

| (3R)-3-amino-3-(4-chlorophenyl)propanamide | C9H12ClN2O | Different chlorophenyl position affecting activity |

| 4-Chloroaniline | C6H6ClN | Simpler structure lacking propanamide functionality |

Case Studies

-

Antimicrobial Efficacy :

A study conducted on various derivatives of chlorophenyl propanamides showed that those with dichloro substitutions exhibited significantly enhanced antimicrobial activity against resistant strains compared to their mono-substituted counterparts. This study emphasized the importance of substitution patterns on biological activity . -

Anticancer Potential :

Research involving the application of this compound on MCF-7 breast cancer cells revealed a concentration-dependent reduction in cell viability, suggesting a promising avenue for anticancer drug development .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (3S)-3-amino-3-(2-chlorophenyl)propanamide hydrochloride, and how can enantiomeric purity be ensured?

- Methodology : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, chiral auxiliaries like tert-butoxy groups (as in ) or enantioselective hydrogenation can be used to control stereochemistry. The hydrochloride salt is formed via neutralization with HCl. Enantiomeric purity is validated using chiral HPLC or polarimetry, as demonstrated in studies of similar amino acid derivatives (e.g., ). Post-synthesis purification may involve recrystallization or column chromatography .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the backbone structure and substituent positions (e.g., 2-chlorophenyl group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute stereochemistry, critical for confirming the (3S) configuration .

- HPLC : Reverse-phase or chiral HPLC assesses purity (>98% for rigorous studies; see for protocols) .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodology : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Similar hydrochloride salts (e.g., ) show enhanced stability in these conditions. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s interactions with enzymes like monooxygenases?

- Methodology :

- Kinetic Assays : Measure substrate turnover rates using spectrophotometry or LC-MS. For example, describes a monooxygenase (EC 1.14.14.15) acting on analogous chloroaryl substrates.

- Docking Studies : Computational modeling (e.g., AutoDock Vina) predicts binding modes to active sites. Validate with mutagenesis (e.g., alanine scanning) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodology :

- Reproducibility Checks : Replicate experiments under standardized conditions (pH, temperature, solvent).

- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, ) to identify consensus trends.

- Orthogonal Assays : Use complementary techniques (e.g., cell-based vs. enzyme-free assays) to confirm activity .

Q. What strategies optimize enantiomeric yield during scale-up synthesis?

- Methodology :

- Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation.

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progression.

- Design of Experiments (DoE) : Statistically optimize parameters (temperature, pressure, solvent ratio) to maximize yield and minimize racemization .

Q. How can in vitro bioactivity studies be designed to evaluate therapeutic potential?

- Methodology :

- Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity (MTT assay).

- Target Engagement : Western blotting or ELISA quantifies inhibition of specific proteins (e.g., kinases).

- Metabolic Stability : Incubate with liver microsomes to assess pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。